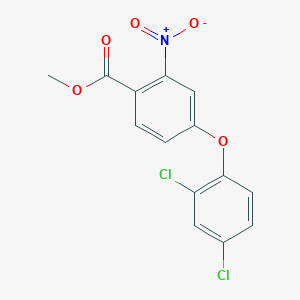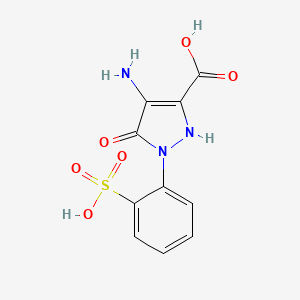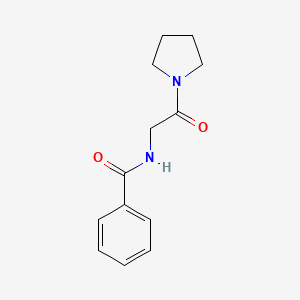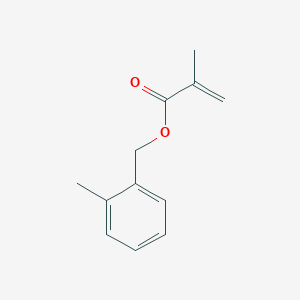
(2-Methylphenyl)methyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylphenyl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H14O2. It is a derivative of phenylacetic acid and is characterized by the presence of a methyl group attached to the phenyl ring and a methylprop-2-enoate group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)methyl 2-methylprop-2-enoate typically involves the esterification of (2-Methylphenyl)methanol with methacrylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylphenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of (2-Methylphenyl)acetic acid.
Reduction: Formation of (2-Methylphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(2-Methylphenyl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of (2-Methylphenyl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the phenyl ring and the methyl groups, which can affect its binding affinity to enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl ring structure but different functional groups.
2-Propanol, 2-methyl-:
Uniqueness
(2-Methylphenyl)methyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
91990-22-6 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(2-methylphenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-9(2)12(13)14-8-11-7-5-4-6-10(11)3/h4-7H,1,8H2,2-3H3 |
Clave InChI |
ZYNKDLMBQIFFQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1COC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



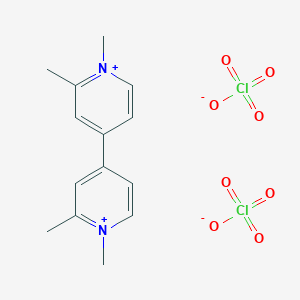

![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)
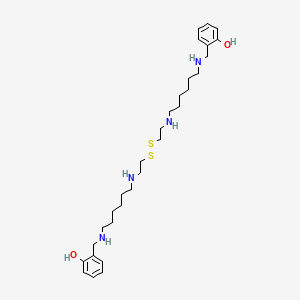
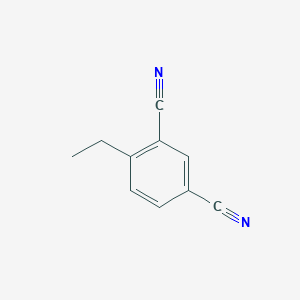
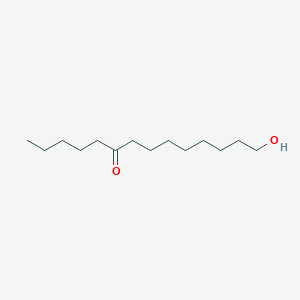
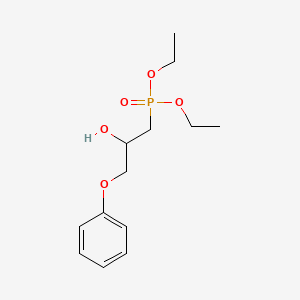
![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)
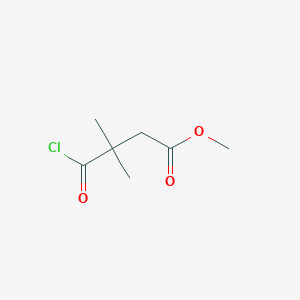
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
